molecular formula C9H12O3 B1618380 3-Ethoxy-4-methoxyphenol CAS No. 65383-57-5

3-Ethoxy-4-methoxyphenol

Cat. No. B1618380
CAS RN: 65383-57-5
M. Wt: 168.19 g/mol
InChI Key: YYXJGWHFSNJMDX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxyphenol, also known as vanillyl ethyl ether, is an organic compound . It has a linear formula of C9H12O3 and a molecular weight of 168.194 .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-methoxyphenol or similar compounds often involves complex chemical reactions. For instance, the synthesis of methoxyphenol can be achieved from p-benzoquinone and methanol via a free radical reaction . Another method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-methoxyphenol consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The structure can be represented as a 3-dimensional (3D) molecular structure .


Chemical Reactions Analysis

Methoxyphenol, a related compound, is known to undergo various chemical reactions. For example, it can be produced from p-benzoquinone and methanol via a free radical reaction . Additionally, it can act as a polymerization inhibitor for acrylic monomers .


Physical And Chemical Properties Analysis

3-Ethoxy-4-methoxyphenol is a colorless solid . It has a molecular weight of 168.194 .

Scientific Research Applications

Thermochemical and Quantum-Chemical Studies

Methoxyphenols, including compounds like 3-Ethoxy-4-methoxyphenol, are known for forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds have been extensively studied for their thermochemical properties using techniques like Fourier transform infrared (FTIR) spectroscopy and density functional theory (DFT) calculations. Such studies help understand the thermodynamic properties and structural relationships of methoxyphenols, contributing to their application in various fields including material science and biochemistry (Varfolomeev et al., 2010).

Atmospheric Transformations and Environmental Impact

Research on the atmospheric transformations of methoxyphenols, including derivatives of 3-Ethoxy-4-methoxyphenol, has been conducted to understand their behavior and impact in the environment. Studies focusing on the kinetics, products, and mechanisms of these compounds' reactions with atmospheric radicals like NO3 have been important in assessing their environmental fate and potential health impacts. Such research provides insights into their atmospheric lifetimes and the formation of degradation products, which is crucial for environmental monitoring and pollution control strategies (Zhang et al., 2016).

Biochemical and Pharmacological Potential

The structural characteristics of methoxyphenols, including 3-Ethoxy-4-methoxyphenol, make them interesting candidates for biochemical and pharmacological research. Studies have investigated their interactions with biological molecules, exploring their potential as antioxidants or as components in drug discovery. Understanding the intramolecular dynamics and bonding of these compounds can lead to the development of new therapeutic agents or diagnostic tools (Ondercin et al., 1976).

Chemical Synthesis and Material Science Applications

In material science and chemical synthesis, the reactivity and bonding characteristics of methoxyphenols have been utilized. Studies involving the synthesis of polymers, complex molecular structures, and exploring reaction mechanisms with various catalysts highlight the versatility of these compounds in synthetic chemistry. Such research can lead to the development of new materials with specific properties for industrial applications (Kakiuchi et al., 1991).

Antioxidant Properties and Health Applications

The antioxidant properties of methoxyphenols, including compounds like 3-Ethoxy-4-methoxyphenol, have been a significant area of research. These compounds are studied for their ability to scavenge free radicals, which is important in the context of human health and disease prevention. Research in this area contributes to our understanding of how these compounds can be used to combat oxidative stress in biological systems (Chen et al., 2020).

Mechanism of Action

The mechanism of action of methoxyphenol, a related compound, involves the formation of cytotoxic compounds like quinones when oxidized in melanocytes . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation .

Safety and Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

Future Directions

Methoxyphenol, a related compound, is a crucial intermediate in the production of a large number of other organic compounds, many of which have vital use in the food industry . It has potential as a precursor to “green fuels” due to its origins in biomass . Furthermore, it can be used as a starting material for the production of various flavoring chemicals .

properties

IUPAC Name

3-ethoxy-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXJGWHFSNJMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983999
Record name 3-Ethoxy-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxyphenol

CAS RN

65383-57-5
Record name 3-Ethoxy-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65383-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-methoxyphenol
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Record name 3-Ethoxy-4-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-4-methoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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